molecular formula C14H20FNO B13194671 {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13194671
M. Wt: 237.31 g/mol
InChI Key: QKYIYFNQIGRSMH-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol is a synthetic organic compound of significant interest in medicinal chemistry research. It features a cyclopentane core substituted with a methanol group and a 2-amino-1-(4-fluorophenyl)ethyl side chain. The presence of both a primary amino group and a hydroxy group on a carbocyclic scaffold makes it a versatile intermediate or potential precursor for the synthesis of more complex molecules . The 4-fluorophenyl moiety is a common pharmacophore found in numerous biologically active compounds, and its inclusion often aims to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is valued as a chemical building block in pharmaceutical R&D. Researchers may utilize it in the exploration of new therapeutic agents, particularly as a scaffold for creating compound libraries. Its structure suggests potential as a precursor in synthesizing nucleoside analogues or other carbocyclic compounds. The primary amino group can undergo reactions to form amides or sulfonamides, while the alcohol can be functionalized or oxidized. This compound is intended for use in laboratory research only. For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

[1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20FNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2

InChI Key

QKYIYFNQIGRSMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting materials often include cyclopentylmethanol derivatives and fluorophenyl-substituted precursors such as fluorophenylacetaldehydes or fluorophenyl ketones.
  • Key transformations involve reductive amination or hydrogenation steps to introduce the amino group and the cyclopentylmethanol scaffold.
  • Control of regio- and stereochemistry is critical, especially in the aminoethyl linkage adjacent to the fluorophenyl ring.

Detailed Synthetic Procedures

Reductive Amination Route

A common approach involves the reductive amination of a cyclopentylmethanol derivative with a 4-fluorophenylacetaldehyde or its equivalent:

  • Step 1: Preparation of 4-fluorophenylacetaldehyde or a cyanohydrin intermediate.
  • Step 2: Condensation of the aldehyde with cyclopentylmethanol or a protected amino alcohol derivative to form an imine or iminium intermediate.
  • Step 3: Reduction of the imine using catalytic hydrogenation (e.g., Raney nickel) or chemical reductants such as sodium borohydride or potassium borohydride under controlled temperature and pressure conditions.

This method is supported by analogous procedures reported for related compounds, such as the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, where Raney nickel and borohydride reagents were used for hydrogenation of cyano intermediates to amino alcohols with high yield and purity.

Multi-Step Organic Synthesis with Protective Groups

  • Initial formation of a fluorophenyl-substituted ketone or oxime intermediate.
  • Conversion of the oxime to an amine via reduction.
  • Attachment of the cyclopentylmethanol group through nucleophilic substitution or addition.
  • Final deprotection and purification steps to yield the target compound.

This approach requires careful chromatographic purification and monitoring of reaction progress via spectroscopic methods such as NMR and HPLC to ensure the desired stereochemistry and purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Imine formation Cyclopentylmethanol + 4-fluorophenylacetaldehyde Mild acidic/basic catalysis to promote condensation
Reduction Raney nickel, sodium borohydride or potassium borohydride, H2 gas (0.5–5 MPa), 10–40 °C Hydrogenation under nitrogen atmosphere; solvent: methanol or ethanol
Purification Filtration, reduced pressure concentration, column chromatography Ensures removal of catalyst and byproducts

This table synthesizes the key reagents and conditions adapted from similar amino alcohol syntheses.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with solvent gradients (e.g., pentane/ethyl acetate mixtures) is used to purify intermediates and the final product.
  • Spectroscopic Analysis: 1H NMR, 13C NMR, and mass spectrometry confirm molecular structure and purity.
  • HPLC: Employed to monitor reaction completion, especially in hydrogenation steps.

Summary Table: Key Data for {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol

Property Data
Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
CAS Number 2060039-46-3
IUPAC Name [1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentyl]methanol
Typical Solvents Methanol, Ethanol
Common Reducing Agents Raney nickel, Sodium borohydride, Potassium borohydride
Reaction Temperature Range 10–40 °C
Reaction Pressure Range 0.5–5 MPa (for hydrogenation)

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group and the fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substitutents

  • 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (): Key Differences:
  • Aromatic group : 4-methoxyphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing).
  • Ring system: Cyclohexanol vs. cyclopentylmethanol. Impact:
  • Cyclohexanol’s larger ring may reduce steric hindrance compared to cyclopentyl, improving solubility but decreasing target selectivity .
  • α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0, ): Key Differences:
  • Core structure : Piperidin-4-yl vs. cyclopentyl.
  • Substituents: 2,3-Dimethoxyphenyl vs. aminoethyl. Impact:
  • Piperidine’s nitrogen atom enables protonation at physiological pH, enhancing blood-brain barrier penetration .
  • Dimethoxy groups may confer dual serotonin/dopamine activity, unlike the single-target profile suggested for the aminoethyl-fluorophenyl analog .

Functional Group Variations

  • 1-(4-Fluorophenyl)cyclopentylmethanamine ():
    • Key Differences :
  • Functional group: Methanamine (NH₂) vs. methanol (OH). Impact:
  • The amine group allows for salt formation (e.g., hydrochloride), improving crystallinity and oral bioavailability .
  • {1-[(2,2-difluoroethyl)amino]-4-methylcyclohexyl}methanol (CAS 1248952-26-2, ): Key Differences:
  • Substituents: 2,2-Difluoroethylamino vs. 2-amino-1-(4-fluorophenyl)ethyl.
  • Ring system : Cyclohexyl vs. cyclopentyl.
    • Impact :
  • Difluoroethyl groups increase lipophilicity and metabolic resistance compared to fluorophenyl-aminoethyl chains .
  • Cyclohexyl’s chair conformation may reduce ring strain, stabilizing the molecule in hydrophobic environments .

Simpler Fluorophenyl Derivatives

  • 1-(4-Fluorophenyl)ethanol (CAS 403-41-8, ): Key Differences:
  • Core structure: Ethanol vs. cyclopentylmethanol. Impact:
  • The absence of a cyclopentyl ring and aminoethyl chain simplifies synthesis but eliminates stereochemical complexity critical for receptor interaction .

Biological Activity

The compound {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol , with the CAS number 2060039-46-3 , is a chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀FNO
  • Molecular Weight : 237.31 g/mol
  • Structure : The compound features a cyclopentyl group attached to an aminoethyl chain with a fluorophenyl substituent.

The biological activity of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and anxiety response.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines:

Cell Line IC50 Value (μM) Reference
HCT-150.81
MCF-70.81

These findings indicate that {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol may possess significant anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Study 1: Inhibition of MGAT2 Enzyme

A comparative study evaluated several compounds structurally related to {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol for their ability to inhibit the MGAT2 enzyme, which plays a role in lipid metabolism. The study reported an IC50 value of 28 nM for a closely related compound, indicating strong inhibitory activity. This suggests that modifications to the cyclopentyl group can significantly enhance biological potency .

Study 2: Metabolic Stability and Efficacy

Further research assessed the metabolic stability and solubility of related compounds in simulated intestinal fluid. The results demonstrated that compounds with similar structural motifs exhibited higher metabolic stability in both human and mouse microsomes, correlating positively with their oral bioavailability and plasma exposure levels .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. As with many novel compounds, toxicity studies must be conducted to evaluate potential adverse effects. Current literature does not provide extensive toxicological data specific to {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol; therefore, further research is necessary to establish a comprehensive safety profile.

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodCatalyst/ReagentYield (%)ee (%)Reference
Reductive AminationNaBH₃CN, AcOH78N/A
Asymmetric ReductionCorey oxazaborolidine8592
BiocatalysisCandida antarctica6588

Q. Table 2: Receptor Binding Affinity (IC₅₀)

Modification5-HT2A (nM)D2 (nM)Selectivity Ratio
Parent Compound12.314511.8
N,N-Dimethyl Derivative18.9894.7
Cyclohexyl Analog45.62104.6

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